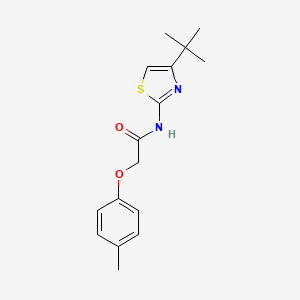

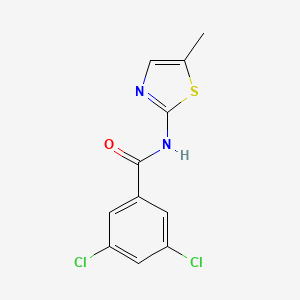

![molecular formula C18H22N4O2 B5884453 3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)

3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . This review presents comprehensively the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .

Molecular Structure Analysis

The structure of these hybrid nanoparticles was characterized by various analytical techniques, including Fourier transform infrared spectroscopy (FT-IR), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), and inductively coupled plasma-optical emission spectrometry (ICP-OES) .

Chemical Reactions Analysis

This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Medicine: Antiviral Research

This compound has shown potential in antiviral research, particularly as an inhibitor of PI4KIIIβ, which is implicated in the replication of enteroviruses . By inhibiting this kinase, the compound could prevent the replication of viral RNA, offering a pathway to treat infections caused by a broad spectrum of enteroviruses.

Agriculture: Fish Health Management

In aquaculture, maintaining the health of fish stocks is crucial. Derivatives of pyrazolopyrimidinamine, like our compound of interest, have been studied for their biological activities on rainbow trout alevins, Oncorhynchus mykiss . These studies are essential for developing treatments to ensure the well-being of cultured fish, which is vital for the sustainability of the aquaculture industry.

Material Science: Heterocyclic Compound Synthesis

The compound’s structure, featuring a pyrazolopyrimidinamine core, is valuable in material science for synthesizing various heterocyclic compounds . These compounds are integral in creating new materials with specific electronic, optical, or mechanical properties.

Environmental Science: Pollution Mitigation

Compounds like 3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine could play a role in environmental science, particularly in pollution mitigation strategies. Their potential to interact with various environmental contaminants and aid in their breakdown or neutralization is an area of ongoing research .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound is of interest due to its ability to inhibit specific enzymes, such as CLK1 and DYRK1A kinases . These enzymes are involved in critical regulatory processes, and their inhibition can be pivotal in studying and treating diseases like Alzheimer’s.

Pharmacology: Drug Development

The structural features of pyrazolopyrimidinamine derivatives make them suitable candidates for drug development . Their interaction with biological systems can lead to the discovery of new drugs with applications in treating various diseases, including cancer and neurodegenerative disorders.

Wirkmechanismus

Target of Action

The compound “3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” primarily targets CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

This compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity The compound’s selectivity towards clk1 and dyrk1a kinases over other tested kinases has been reported .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by CLK1 and DYRK1A kinases. These kinases are part of the Ser/Thr kinases family, which is implicated in various regulation processes, especially Alzheimer’s disease

Pharmacokinetics

The compound’s lipophilicity, which affects its ability to diffuse into cells, is a key factor influencing its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of CLK1 and DYRK1A kinases This inhibition can potentially disrupt the normal functioning of the biochemical pathways regulated by these kinases, leading to therapeutic effects in diseases where these kinases play a role

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, organic chemists have been making enthusiastic efforts to produce the novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-11-9-16(21(3)4)22-18(19-11)17(12(2)20-22)13-7-8-14(23-5)15(10-13)24-6/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGZWNRLDLUTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

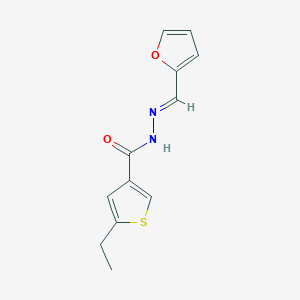

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

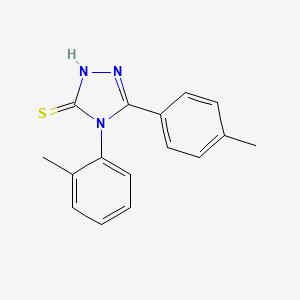

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)

![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)

![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)

![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)